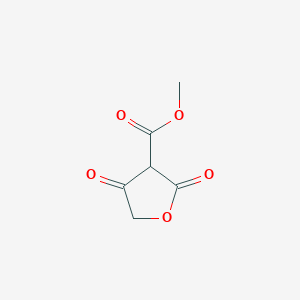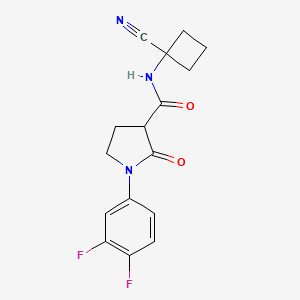
3-Methoxycarbonyl tetronic acid
Descripción general
Descripción
Tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 . It interconverts between keto and enol tautomers . Many natural products such as ascorbic acid (vitamin C), penicillic acid, pulvinic acids, and abyssomicins possess the β-keto-γ-butyrolactone motif of tetronic acid .
Synthesis Analysis
Tetronic acid has been extensively investigated due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) . The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid .Molecular Structure Analysis
The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid . These complexes promote intra- and intermolecular interactions, such as hydrogen bonding and π stacking, giving place to the formation of molecular aggregates .Chemical Reactions Analysis
Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of 3-Methoxycarbonyl tetronic acid are not explicitly mentioned in the search results, tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 .Aplicaciones Científicas De Investigación
Metal Ion Complexation
Tetronic acids, including derivatives like 3-methoxycarbonyl tetronic acid, are known for their ability to form metal complexes. For instance, Athanasellis et al. (2009) studied the complexation reactions of 3-ethoxycarbonyl tetronic acids with Cu(II) and Co(II) ions, which are closely related to 3-methoxycarbonyl tetronic acid. These complexes were analyzed using EPR spectroscopy and magnetic susceptibility measurements, highlighting the potential of tetronic acids in forming biologically relevant metal complexes (Athanasellis et al., 2009).
Synthesis and Crystal Structure Characterization
Prousis et al. (2010) reported the synthesis and characterization of zinc (II) tetronic acid complexes, specifically involving 3-methoxycarbonyl-5-phenyl tetronic acid. This study utilized 1H NMR and X-ray crystallography to understand the binding and structural properties of these complexes, further indicating the role of tetronic acids in inorganic chemistry and crystallography (Prousis et al., 2010).
Precursors for Vulpinic Acids
Mallinger et al. (2009) explored the use of 3-aryltetronic acids, including 3-(4-methoxyphenyl)tetronic acid, as precursors for synthesizing vulpinic acids. These acids are notable pigments in mushrooms and lichens. The study highlights the chemical versatility of tetronic acids in organic synthesis and natural product chemistry (Mallinger et al., 2009).
Synthesis of Natural Products
In a study by Wenkert et al. (1988), the decomposition of diazoacetylacetic esters was used to prepare 3(2H)furanones and tetronic acids. This method enabled the synthesis of natural products like rosefuran and eldanolide, demonstrating the utility of tetronic acid derivatives in natural product synthesis (Wenkert et al., 1988).
Mecanismo De Acción
Direcciones Futuras
Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This review covers the literature from 2017 to 2022, and it encompasses the different one-pot protocols for synthesizing a variety of heterocyclic molecules .
Propiedades
IUPAC Name |
methyl 2,4-dioxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZGUKSJKVGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonyl tetronic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)



![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)
![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
